

M133 Hydrochloride (ML133 Hydrochloride): Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: M133

Cat. No.: B15585742

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and application of **M133** hydrochloride, a selective inhibitor of the inwardly rectifying potassium channel Kir2.1. The following protocols and data are intended to guide researchers in the effective use of this compound in in vitro studies.

Solubility

M133 hydrochloride, also known as ML133 hydrochloride, exhibits high solubility in dimethyl sulfoxide (DMSO) and is generally considered insoluble or sparingly soluble in water. For experimental use, it is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted in aqueous buffers or cell culture media to the desired final concentration.

Table 1: Solubility of **M133** Hydrochloride

Solvent	Solubility	Concentration (mM)	Notes
DMSO	≥15.7 mg/mL	Sonication may be required to fully dissolve the compound.	
DMSO	63 mg/mL	200.75 mM	Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.
DMSO	Soluble to 100 mM		
Water	Insoluble	Direct dissolution in aqueous buffers is not recommended.	
1:1 DMSO:PBS (pH 7.2)	~0.50 mg/mL	For applications requiring an aqueous solution, a co-solvent approach is necessary. Aqueous solutions should be prepared fresh and not stored for more than one day.	

Mechanism of Action and Signaling Pathway

M133 hydrochloride is a selective inhibitor of the Kir2.1 potassium channel, a member of the inwardly rectifying potassium channel family. Kir2.1 channels play a critical role in maintaining the resting membrane potential in various cell types, including cardiomyocytes and neurons. By blocking the flow of potassium ions through the Kir2.1 channel, **M133** hydrochloride leads to membrane depolarization.

The activity of the Kir2.1 channel is regulated by several factors, including interactions with scaffolding proteins such as SAP97 and PSD-95, phosphorylation by protein kinase A (PKA) and protein kinase C (PKC), and binding to phosphatidylinositol 4,5-bisphosphate (PIP2).

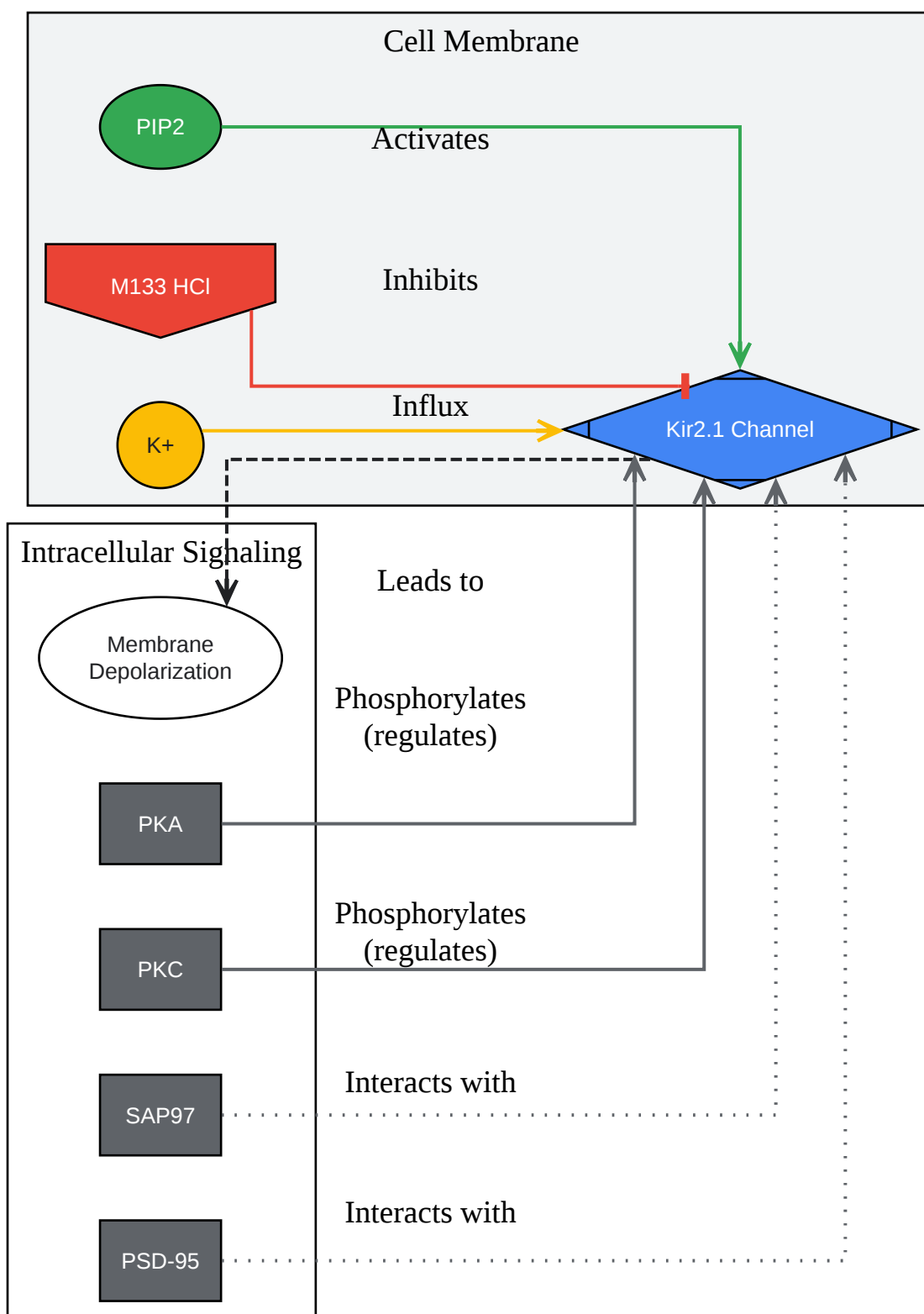
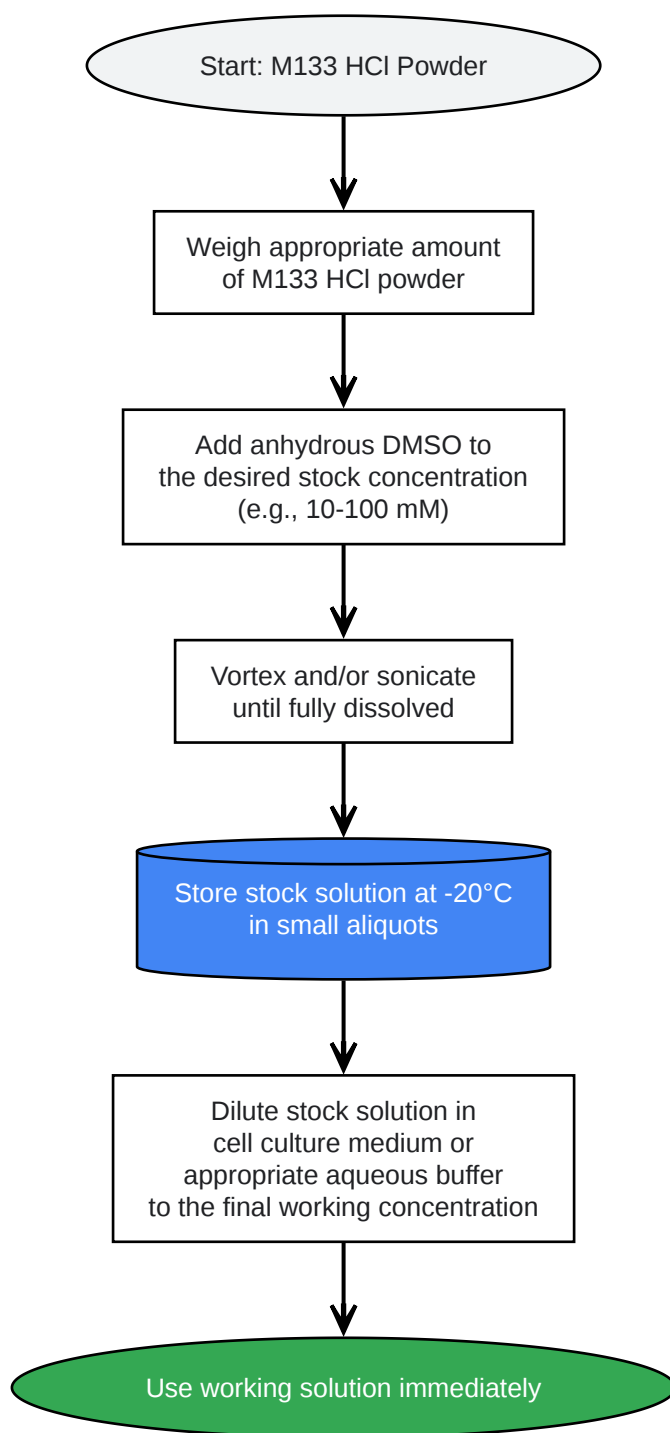
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Figure 1: Simplified signaling pathway of the Kir2.1 channel and its inhibition by **M133** hydrochloride.

Experimental Protocols

Preparation of Stock and Working Solutions

A critical step for reproducible results is the proper preparation of **M133** hydrochloride solutions.



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Figure 2: Workflow for the preparation of **M133** hydrochloride stock and working solutions.

Materials:

- **M133** hydrochloride powder

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Sterile, pyrogen-free cell culture medium or aqueous buffer

Protocol:

- Stock Solution Preparation (e.g., 10 mM in DMSO):
 - Tare a sterile microcentrifuge tube on a calibrated analytical balance.
 - Carefully weigh the desired amount of **M133** hydrochloride powder into the tube.
 - Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For example, for a 10 mM stock solution, add 318.65 μL of DMSO to 1 mg of **M133** hydrochloride (Molecular Weight: 313.82 g/mol).
 - Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate the tube for a few minutes to aid dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution aliquots at -20°C .
- Working Solution Preparation:
 - Thaw a single aliquot of the **M133** hydrochloride stock solution at room temperature.
 - Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium or the appropriate experimental buffer. For example, to prepare a 10 μM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 μL of stock solution to 999 μL of medium).

- Mix the working solution thoroughly by gentle pipetting or inversion.
- Use the working solution immediately after preparation. It is not recommended to store diluted aqueous solutions.

In Vitro Cell-Based Assay for Kir2.1 Inhibition

This protocol describes a general procedure for evaluating the inhibitory effect of **M133** hydrochloride on Kir2.1 channel activity in a cell line stably expressing the channel, using whole-cell patch-clamp electrophysiology.

Materials:

- HEK293 cells stably expressing human Kir2.1
- Cell culture reagents (e.g., DMEM, FBS, penicillin-streptomycin)
- Patch-clamp rig (amplifier, micromanipulator, perfusion system)
- Borosilicate glass capillaries for pipette fabrication
- External (bath) solution: e.g., 140 mM KCl, 2 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH adjusted to 7.4 with KOH.
- Internal (pipette) solution: e.g., 140 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, pH adjusted to 7.2 with KOH.
- **M133** hydrochloride working solutions at various concentrations.

Protocol:

- Cell Preparation:
 - Culture HEK293-Kir2.1 cells under standard conditions (37°C, 5% CO₂).
 - Plate the cells onto glass coverslips at an appropriate density to allow for isolated single cells for patching.
 - Allow the cells to adhere and grow for 24-48 hours before the experiment.

- Patch-Clamp Recording:
 - Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
 - Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the internal solution.
 - Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 G Ω).
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Clamp the cell at a holding potential of -80 mV.
- Data Acquisition:
 - Record baseline Kir2.1 currents by applying a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments).
 - Establish a stable baseline recording for at least 5 minutes.
 - Perfuse the recording chamber with the external solution containing the lowest concentration of **M133** hydrochloride.
 - Record the current at steady-state inhibition.
 - Perform a washout with the control external solution until the current returns to baseline.
 - Repeat the application and washout steps for increasing concentrations of **M133** hydrochloride to generate a dose-response curve.
- Data Analysis:
 - Measure the peak inward current at a specific negative voltage (e.g., -120 mV) for each concentration of **M133** hydrochloride.
 - Normalize the current at each concentration to the baseline current.

- Plot the normalized current as a function of the **M133** hydrochloride concentration.
- Fit the data to a Hill equation to determine the IC₅₀ value.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's safety data sheet (SDS) for safe handling procedures.

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